molecular formula C9H5N3O2 B13460982 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1372925-15-9

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B13460982
CAS No.: 1372925-15-9
M. Wt: 187.15 g/mol
InChI Key: VXIMYIUSIOXSTG-UHFFFAOYSA-N
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Description

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step procedures. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde in the presence of potassium hydroxide and methanol at 50°C. This reaction yields intermediate compounds, which are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups make it a versatile intermediate for further functionalization, allowing the synthesis of a wide variety of derivatives with potential therapeutic applications.

Properties

CAS No.

1372925-15-9

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-2-6-4-12-8-7(6)1-5(3-11-8)9(13)14/h1,3-4H,(H,11,12)(H,13,14)

InChI Key

VXIMYIUSIOXSTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)C(=O)O

Origin of Product

United States

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